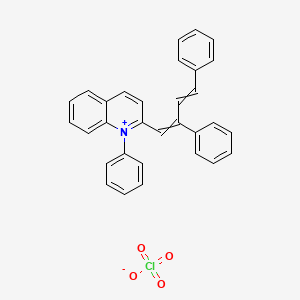
2-(2,4-Diphenylbuta-1,3-dien-1-yl)-1-phenylquinolin-1-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Diphenylbuta-1,3-dien-1-yl)-1-phenylquinolin-1-ium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core, a butadiene moiety, and phenyl groups, making it a subject of interest in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Diphenylbuta-1,3-dien-1-yl)-1-phenylquinolin-1-ium perchlorate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-diphenylbutadiene with 1-phenylquinoline under acidic conditions to form the desired product. The reaction is often carried out in the presence of a strong acid like perchloric acid, which facilitates the formation of the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(2,4-Diphenylbuta-1,3-dien-1-yl)-1-phenylquinolin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and phenyl derivatives, which can be further utilized in the synthesis of more complex organic molecules.
科学研究应用
2-(2,4-Diphenylbuta-1,3-dien-1-yl)-1-phenylquinolin-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-(2,4-Diphenylbuta-1,3-dien-1-yl)-1-phenylquinolin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It may also inhibit certain enzymes and proteins involved in cellular processes, contributing to its biological activities.
相似化合物的比较
Similar Compounds
2-Phenylquinoline: A simpler analog with similar structural features but lacking the butadiene moiety.
2,4-Diphenylbutadiene: Contains the butadiene moiety but lacks the quinoline core.
1-Phenylquinoline: Similar to 2-Phenylquinoline but with a different substitution pattern.
Uniqueness
2-(2,4-Diphenylbuta-1,3-dien-1-yl)-1-phenylquinolin-1-ium perchlorate is unique due to its combination of a quinoline core, butadiene moiety, and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
属性
CAS 编号 |
90328-36-2 |
|---|---|
分子式 |
C31H24ClNO4 |
分子量 |
510.0 g/mol |
IUPAC 名称 |
2-(2,4-diphenylbuta-1,3-dienyl)-1-phenylquinolin-1-ium;perchlorate |
InChI |
InChI=1S/C31H24N.ClHO4/c1-4-12-25(13-5-1)20-21-28(26-14-6-2-7-15-26)24-30-23-22-27-16-10-11-19-31(27)32(30)29-17-8-3-9-18-29;2-1(3,4)5/h1-24H;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
QTLRLOAOMOIHJJ-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=CC2=[N+](C3=CC=CC=C3C=C2)C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


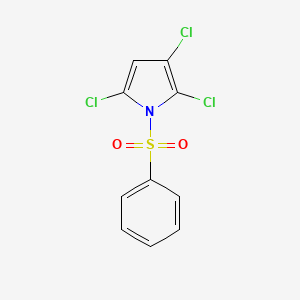
![2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate](/img/structure/B14350778.png)
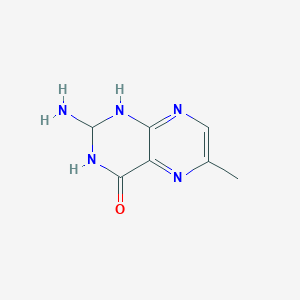

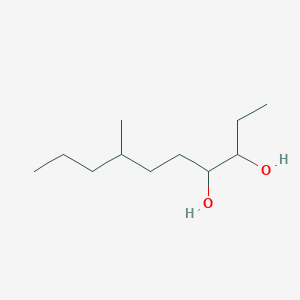
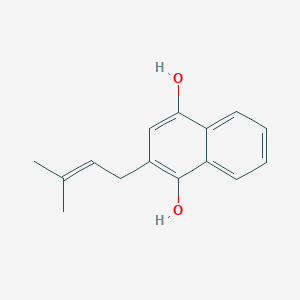
![4-[(2-Bromophenyl)sulfanyl]-N~1~,N~1~-dimethylbenzene-1,3-diamine](/img/structure/B14350800.png)
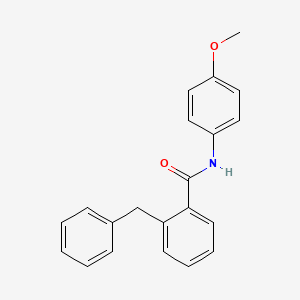
![1-[2-(Methylsulfanyl)-5,6-dihydropyrimidin-1(4H)-yl]-2-phenoxyethan-1-one](/img/structure/B14350814.png)

![Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol](/img/structure/B14350847.png)
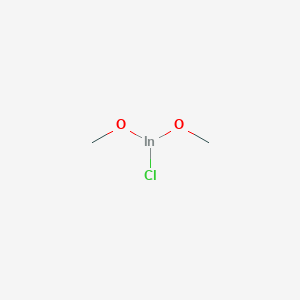
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithian]-3-yl acetate](/img/structure/B14350854.png)
![2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14350856.png)
